Product packaging for 1-(1-Nitrobutan-2-yl)benzotriazole(Cat. No.:)

1-(1-Nitrobutan-2-yl)benzotriazole

Cat. No.: B13866909
M. Wt: 220.23 g/mol
InChI Key: FOOPTWIJSIJPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Nitrobutan-2-yl)benzotriazole is a specialized benzotriazole derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Benzotriazole derivatives are recognized in scientific literature as versatile scaffolds in medicinal chemistry and organic synthesis. The core benzotriazole structure is considered a privileged pharmacophore, with documented research into its antimicrobial, antiviral, and antitumor activities . Researchers investigate these compounds for their potential to interact with various biological targets, such as tubulin in cancer cell studies. The structural motif is also frequently employed as a synthetic auxiliary or building block in constructing more complex molecules, including peptidomimetics and other heterocyclic systems, leveraging methodologies like N-acylations. The specific substitution pattern of this compound, featuring a nitrobutyl side chain, may be of particular interest for structure-activity relationship (SAR) studies. This modification can alter the compound's electronic properties, lipophilicity, and potential binding interactions, making it a valuable reagent for developing novel chemical entities in drug discovery programs. Researchers can utilize this compound to explore new avenues in the synthesis of biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O2 B13866909 1-(1-Nitrobutan-2-yl)benzotriazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-(1-nitrobutan-2-yl)benzotriazole

InChI

InChI=1S/C10H12N4O2/c1-2-8(7-13(15)16)14-10-6-4-3-5-9(10)11-12-14/h3-6,8H,2,7H2,1H3

InChI Key

FOOPTWIJSIJPPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C[N+](=O)[O-])N1C2=CC=CC=C2N=N1

Origin of Product

United States

Synthetic Methodologies for 1 1 Nitrobutan 2 Yl Benzotriazole and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-(1-nitrobutan-2-yl)benzotriazole reveals two primary disconnection approaches. The first and most direct approach involves the disconnection of the C-N bond between the benzotriazole (B28993) nitrogen and the butanyl group. This identifies benzotriazole and a suitable 2-butyl electrophile bearing a nitro group at the 1-position, such as 2-bromo-1-nitrobutane, as the key precursors.

The second approach involves disconnecting the C-N bond of the nitro group. This suggests a benzotriazole derivative with a 2-butyl substituent that can be subsequently nitrated at the first position of the butyl chain. This route requires a precursor like 1-(butan-2-yl)benzotriazole.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor NameChemical StructureRole in Synthesis
BenzotriazoleC₆H₅N₃Heterocyclic core
2-Bromo-1-nitrobutaneC₄H₈BrNO₂Alkylating agent
1-(Butan-2-yl)benzotriazoleC₁₀H₁₃N₃Intermediate for nitration

Direct N-Alkylation Approaches to 1-Substituted Benzotriazoles

Direct N-alkylation is a common and versatile method for the synthesis of 1-substituted benzotriazoles. nih.gov This typically involves the reaction of benzotriazole with an appropriate alkylating agent.

The synthesis of this compound can be achieved by the N-alkylation of benzotriazole with 2-bromo-1-nitrobutane. This reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, forming the benzotriazolide anion, which then acts as a nucleophile. nih.govresearchgate.net Common bases and solvents include potassium carbonate in dimethylformamide (DMF) or sodium hydroxide (B78521) in a suitable solvent. nih.govjraic.com Microwave-assisted synthesis has also been reported to provide good yields in shorter reaction times. nih.gov

The use of other leaving groups on the alkyl chain, such as tosylates or mesylates, can also be employed as equivalents to alkyl halides.

A significant challenge in the N-alkylation of benzotriazole is controlling the regioselectivity between the N1 and N2 positions of the triazole ring. nih.govrsc.org Benzotriazole exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole, which can lead to the formation of both N1- and N2-alkylated products. rsc.orgnih.gov

Generally, the alkylation of benzotriazole with alkyl halides in the presence of bases like sodium hydroxide or potassium carbonate tends to favor the formation of the N1-substituted product. chemicalbook.comijariie.com However, the ratio of N1 to N2 isomers can be influenced by several factors:

Solvent: The polarity of the solvent can affect the tautomeric equilibrium and the reaction pathway.

Base: The choice of base can influence the site of deprotonation.

Catalyst: The use of specific catalysts can direct the alkylation to either the N1 or N2 position. For instance, scandium triflate has been shown to be a highly selective catalyst for N2-alkylation. rsc.org Conversely, B(C₆F₅)₃ has been used for site-selective N1-alkylation. rsc.org Rhodium and Iridium catalysts have also been employed to control regioselectivity. nih.govnih.govacs.org

Steric Hindrance: Bulky substituents on the alkylating agent or the benzotriazole ring can influence the regioselectivity, often favoring the less sterically hindered N1 position.

Factors Influencing N1 vs. N2 Alkylation:

FactorInfluence on Regioselectivity
Reaction Conditions Basic conditions with alkyl halides generally favor N1-alkylation. chemicalbook.comijariie.com
Catalysts Specific metal catalysts can direct the reaction to either N1 or N2. rsc.orgrsc.orgnih.gov
Steric Effects Bulky groups can favor the less hindered N1 position.

Formation of the Nitroalkane Moiety within Benzotriazole-Containing Frameworks

An alternative synthetic strategy involves introducing the nitro group onto a pre-formed alkylbenzotriazole scaffold.

The nitration of an alkyl chain attached to a benzotriazole ring, such as in 1-(butan-2-yl)benzotriazole, presents a synthetic challenge. Direct nitration of alkanes typically requires harsh conditions and can lead to a mixture of products. However, specific methods can be employed for the introduction of a nitro group. One potential method involves the use of nitrating agents like nitric acid, often in the presence of a catalyst or under specific reaction conditions. The nitration of benzotriazole itself has been achieved using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitro-1H-benzotriazole. chemicalbook.comijariie.com A similar principle could be adapted for the side chain, although regioselectivity would be a major concern.

More controlled methods for introducing a nitro group onto an alkyl chain often involve multi-step sequences. For instance, functionalization of the alkyl chain, such as through halogenation or oxidation, followed by nucleophilic substitution with a nitrite (B80452) salt, could be a viable route.

A study on the nitration of a benzotriazole ketone derivative using fuming nitric acid in fuming sulfuric acid highlights the exothermic nature and potential hazards of such reactions, necessitating careful process safety assessment. mdpi.com

The 2-position of the 1-nitrobutan-2-yl moiety is a chiral center. Achieving stereochemical control during its formation is a crucial aspect for the synthesis of enantiomerically pure this compound.

If the synthesis proceeds via the N-alkylation of benzotriazole with a chiral, enantiomerically pure 2-bromo-1-nitrobutane, the stereochemistry at the C2 position of the butyl group will be transferred to the final product. The synthesis of such chiral nitroalkanes can be achieved through various asymmetric synthetic methods.

Alternatively, if the nitro group is introduced in a later step, stereocontrol can be achieved during the nitration or a preceding functionalization step. For example, an asymmetric Michael addition of a nitroalkane to an appropriate α,β-unsaturated precursor could establish the desired stereocenter.

Multi-component Reactions and Convergent Syntheses Towards the Compound

Multi-component reactions (MCRs) and convergent syntheses represent powerful strategies for the efficient construction of complex molecules from simpler starting materials in a single operation. These approaches are characterized by high atom economy and procedural simplicity, making them highly attractive in modern organic synthesis. While a direct multi-component synthesis for this compound is not extensively documented, analogous reactions for the synthesis of benzotriazole derivatives provide a strong basis for its potential construction.

One plausible convergent approach involves the reaction of benzotriazole with a suitable electrophile derived from 1-nitrobutane (B1203751). For instance, the N-alkylation of benzotriazole with a halo-nitroalkane could furnish the target compound. A more sophisticated multi-component strategy could involve a one-pot reaction between benzotriazole, butanal, and a nitro-transfer reagent.

Research into the synthesis of related benzotriazole derivatives has demonstrated the utility of MCRs. For example, a novel one-pot, multi-component reaction has been developed for the synthesis of isatin-based imidazole (B134444) and benzotriazole compounds using p-toluenesulfonic acid as a catalyst, achieving yields of up to 92%. researchgate.net Another study details a three-component reaction of benzotriazole, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds to produce spiro benzotriazole derivatives in good yields without a catalyst. growingscience.com These examples underscore the potential for developing a similar MCR for the synthesis of this compound.

A hypothetical multi-component reaction for the synthesis of this compound could proceed via the pathways detailed in the table below.

Reactant 1Reactant 2Reactant 3Proposed Reaction TypePotential Product
BenzotriazoleButanalNitromethaneMannich-type reactionThis compound
o-Phenylenediamine (B120857)Sodium Nitrite/Acetic Acid1-Nitro-2-butanolIn situ formation of benzotriazole followed by N-alkylationThis compound
Benzotriazole1-Nitro-1-butene-Michael AdditionThis compound

The synthesis of various benzotriazole derivatives often involves the initial formation of the benzotriazole ring from o-phenylenediamine and a nitrite source, followed by substitution. youtube.comyoutube.comijcrt.orgijariie.com The reaction of 1H-benzotriazole with activated aryl halides, for instance, yields 1-arylbenzotriazoles. ijariie.com The versatility of benzotriazole as a reactant is further highlighted by its use in condensation and addition reactions to form a wide array of structures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can be approached through a green chemistry lens by considering solvent choice, catalyst systems, and reaction conditions.

A key reaction in the synthesis of nitroalkane derivatives is the Henry (nitroaldol) reaction. tandfonline.comresearchgate.net Research has demonstrated a sustainable protocol for the Henry reaction under solvent-free conditions, which significantly reduces the use of organic solvents and minimizes reaction waste. tandfonline.comresearchgate.net This approach, often utilizing supported catalysts, provides good yields in shorter reaction times. tandfonline.comresearchgate.net For example, the Henry addition of nitroalkanes to aldehydes has been successfully promoted by a polymer-supported base (PS-BEMP) under solvent-free conditions. tandfonline.comresearchgate.net

Another green approach involves the use of alternative reaction media. An eco-friendly nitration of alkyl halides has been developed using sodium nitrite in polyethylene (B3416737) glycol (PEG 400) as a green reaction medium. wiley-vch.de This method allows for the chemoselective formation of primary nitroalkanes at room temperature. wiley-vch.de Furthermore, the synthesis of primary nitroalkanes has been achieved in an aqueous medium by reacting alkyl bromides or iodides with silver nitrite, offering good yields even with functionalized substrates. organic-chemistry.org

The following table summarizes potential green synthetic approaches applicable to the synthesis of this compound, based on established green methodologies for related compounds.

Green Chemistry PrincipleApplication to SynthesisExample from LiteraturePotential Advantage
Use of Alternative SolventsEmploying water or polyethylene glycol (PEG) as the reaction medium.Synthesis of primary nitroalkanes in aqueous medium or PEG 400. wiley-vch.deorganic-chemistry.orgReduced use of volatile organic compounds (VOCs).
Solvent-Free ConditionsPerforming the key C-N or C-C bond-forming step without a solvent.Henry reaction promoted by a supported catalyst under solvent-free conditions. tandfonline.comresearchgate.netMinimized waste and simplified work-up.
Use of CatalysisEmploying reusable solid-supported catalysts or organocatalysts.Polymer-supported BEMP for Henry reactions. tandfonline.comresearchgate.netIncreased efficiency and catalyst recyclability.
Atom EconomyDesigning a multi-component reaction where most atoms of the reactants are incorporated into the final product.One-pot synthesis of benzotriazole derivatives. researchgate.netgrowingscience.comHigher efficiency and less waste generation.

By adopting these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally benign, aligning with the broader goals of modern chemical manufacturing.

Mechanistic Investigations of Reactions Involving 1 1 Nitrobutan 2 Yl Benzotriazole

Role of the Benzotriazolyl Moiety as a Leaving Group in Nucleophilic Displacements

The benzotriazolyl (Bt) group is a highly effective synthetic auxiliary, in part because it can function as an excellent leaving group, comparable in some contexts to halides. lupinepublishers.com This capability is rooted in the stability of the resulting benzotriazolyl anion, which is resonance-stabilized. In the context of 1-(1-nitrobutan-2-yl)benzotriazole, the Bt group is attached to a secondary carbon on the butyl chain, making this position susceptible to nucleophilic attack.

The substitution of the benzotriazolyl group at the C-2 position of the butyl chain can proceed through either SN1 or SN2 mechanisms, with the operative pathway being dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

SN2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, a bimolecular substitution (SN2) is the anticipated pathway. The nucleophile attacks the electrophilic carbon atom (C-2) from the backside relative to the benzotriazolyl leaving group, leading to an inversion of stereochemistry at the reaction center. The secondary nature of the carbon atom offers a moderate steric environment, making it accessible to a range of nucleophiles.

SN1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, an SN1 mechanism may become competitive. This pathway would involve the initial, rate-determining departure of the benzotriazolyl anion to form a secondary carbocation intermediate at the C-2 position. This carbocation would then be rapidly trapped by the nucleophile. This pathway would result in a racemic mixture of products if the starting material were chiral. The adjacent C-1, bearing a strong electron-withdrawing nitro group, would exert an inductive effect, potentially destabilizing the adjacent carbocation and thus disfavoring the SN1 pathway compared to substrates lacking this feature.

The choice between these pathways represents a classic case of mechanistic competition, governed by the specific reagents and conditions employed.

The departure of the benzotriazolyl leaving group can be enhanced through chelation. This process typically involves the coordination of a Lewis acid, such as a metal ion, to one or more heteroatoms in the substrate. In this compound, a plausible chelation-assisted mechanism could involve a metal ion coordinating to both a nitrogen atom of the benzotriazole (B28993) ring and an oxygen atom of the nitro group. gsconlinepress.comnih.gov This would form a cyclic intermediate that increases the electrophilicity of the C-2 carbon and further stabilizes the leaving group as it departs, thereby lowering the activation energy for nucleophilic substitution. Such assistance can be a powerful tool for promoting reactions that might otherwise be sluggish.

Reactivity of the Nitro Group: Electron-Withdrawing Effects and Transformations

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the butyl chain of this compound profoundly influences the molecule's reactivity, both by modifying the properties of the adjacent atoms and by serving as a functional handle for further transformations. researchgate.net

While the saturated alkyl chain of this compound prevents it from acting as a Michael acceptor itself, its nitro group facilitates its participation as a potent Michael donor in conjugate addition reactions. organic-chemistry.orgwikipedia.org The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the proton on the carbon to which it is attached (C-1).

The mechanism proceeds as follows:

Deprotonation: In the presence of a base, the acidic α-proton at C-1 is removed to form a resonance-stabilized carbanion, known as a nitronate anion.

Conjugate Addition: This nucleophilic nitronate anion then adds to the β-carbon of an α,β-unsaturated carbonyl compound or other suitable Michael acceptor. masterorganicchemistry.com

Protonation: Subsequent protonation of the resulting enolate yields the final 1,4-addition product. masterorganicchemistry.com

This reaction is a powerful C-C bond-forming strategy, allowing the nitroalkane framework to be coupled with a wide variety of electrophilic alkenes. organic-chemistry.orgsctunisie.org

The nitro group is readily transformed into other valuable functional groups, with its reduction to a primary amine being one of the most synthetically important conversions. researchgate.net This transformation converts a strongly electron-withdrawing group into a versatile, electron-donating amino group. masterorganicchemistry.com A variety of reagents and conditions can accomplish the reduction of aliphatic nitro groups, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com The benzotriazole ring is generally stable under many of these conditions. jraic.com

Reagent/System Description Typical Conditions Reference(s)
Catalytic Hydrogenation A common and clean method. Palladium on carbon is highly effective. Raney Nickel is an alternative, often used to avoid dehalogenation.H₂, Pd/C or Raney Ni, various solvents (e.g., EtOH, EtOAc) wikipedia.org, commonorganicchemistry.com
Metal/Acid Reduction Dissolving metal reductions are classic methods. Iron, zinc, or tin in the presence of a strong acid are frequently used.Fe/HCl; SnCl₂/HCl; Zn/AcOH commonorganicchemistry.com, unacademy.com
Lithium Aluminium Hydride (LiAlH₄) A powerful reducing agent capable of reducing aliphatic nitro compounds to amines.Diethyl ether or THF commonorganicchemistry.com

This reduction opens the door to a host of further derivatizations, including acylation, alkylation, and diazotization of the newly formed amine.

Intramolecular Cyclization and Rearrangement Pathways Mediated by the Compound

The bifunctional nature of this compound creates opportunities for intramolecular reactions, leading to the formation of new cyclic structures. These transformations can be triggered by thermal, photolytic, or chemical means.

A significant pathway available to 1-substituted benzotriazoles involves denitrogenative cyclization. nih.gov Upon photolysis or thermolysis, 1-substituted benzotriazoles can extrude a molecule of nitrogen (N₂). mdpi.comresearchgate.net This process generates a highly reactive 1,3-diradical intermediate. researchgate.net In the case of this compound, this diradical intermediate could undergo several potential intramolecular reactions:

Intramolecular Hydrogen Abstraction: The diradical could abstract a hydrogen atom from the butyl chain, leading to the formation of a new C-C or C-N bond and subsequent ring formation.

Interaction with the Nitro Group: The radical centers could interact with the nitro group, potentially leading to complex rearrangement or cyclization products.

Alternatively, chemical transformations can induce cyclization. For instance, if the nitro group is first reduced to a primary amine, as described in section 3.2.2, the resulting amino group could potentially act as an intramolecular nucleophile. While direct displacement of the benzotriazole by the amine to form a five-membered ring is conceivable, other pathways might be favored. For example, after reduction, the newly formed amino group and the benzotriazole moiety could participate in a coordinated cyclization reaction, possibly mediated by a transition metal, to form novel heterocyclic systems. tsijournals.com

Elucidation of Catalytic Cycles and Transition State Structures

Detailed mechanistic studies, including the elucidation of catalytic cycles and the characterization of transition state structures, for reactions specifically involving this compound are not extensively documented in publicly available scientific literature. However, by examining the reactivity of related compounds and general mechanistic principles in organic chemistry, plausible pathways can be inferred. The reactivity of this compound is primarily dictated by the nature of the benzotriazole group as a potential leaving group and the presence of the nitro group on the butyl chain.

Reactions involving the substitution of the benzotriazole group likely proceed through nucleophilic substitution mechanisms. The specific pathway, whether it is SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org

In an SN2 mechanism , a nucleophile would attack the carbon atom bonded to the benzotriazole group in a single, concerted step, leading to the displacement of the benzotriazole anion and an inversion of stereochemistry at the reaction center. wikipedia.orgyoutube.comorganic-chemistry.org The rate of this reaction would be dependent on the concentrations of both the substrate, this compound, and the incoming nucleophile. youtube.com

Alternatively, an SN1 mechanism would involve a two-step process. The first, and rate-determining, step is the departure of the benzotriazole leaving group to form a secondary carbocation intermediate. This carbocation would then be rapidly attacked by a nucleophile from either face, leading to a racemic or near-racemic mixture of products. wikipedia.orgyoutube.comorganic-chemistry.org The feasibility of this pathway would depend on the stability of the secondary carbocation, which is generally less stable than a tertiary carbocation. youtube.com

Another potential mechanistic pathway, particularly for nitro-substituted aliphatic compounds, is the radical-nucleophilic substitution (SRN1) reaction . researchgate.net This multi-step chain reaction involves radical and radical anion intermediates. The reaction would be initiated by the formation of a radical anion of this compound, which could then expel the benzotriazole anion to form a nitro-substituted radical. This radical would then react with a nucleophile to form a new radical anion, which propagates the chain. researchgate.net

The presence of the nitro group also opens up the possibility for reactions where it acts as an electron-withdrawing group, potentially influencing the acidity of the neighboring protons and participating in reactions such as nitro-aldol (Henry) reactions if a base is present to form a nitronate intermediate.

Computational chemistry provides powerful tools for elucidating reaction mechanisms, including the calculation of transition state geometries and energies. youtube.com Such studies could differentiate between potential SN1, SN2, and SRN1 pathways by modeling the energy profiles of each. However, specific computational studies on the transition state structures for reactions of this compound are not currently available in the literature.

In the context of catalysis, particularly asymmetric catalysis , chiral catalysts could be employed to control the stereochemical outcome of reactions involving this compound. For instance, in a potential enantioselective substitution reaction, a chiral catalyst could selectively bind to the substrate or the nucleophile, favoring the formation of one enantiomer over the other. While catalytic enantioselective reactions of nitroalkanes and allylic aminations have been developed, their direct application to and mechanistic elucidation with this compound as a substrate have not been specifically reported. nih.govnih.govmdpi.com

Without dedicated experimental or computational studies for this compound, the precise nature of its catalytic cycles and transition state structures remains a subject for future investigation. The following table provides a hypothetical comparison of key characteristics for the plausible SN1 and SN2 pathways.

FeatureSN1 MechanismSN2 Mechanism
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Intermediate CarbocationNone (Transition State)
Stereochemistry RacemizationInversion of Configuration
Substrate Structure Favored by tertiary > secondaryFavored by methyl > primary > secondary
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are favored
Solvent Polar protic solvents stabilize the carbocationPolar aprotic solvents are preferred

Applications of 1 1 Nitrobutan 2 Yl Benzotriazole in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecule Synthesis

The benzotriazole (B28993) group within 1-(1-Nitrobutan-2-yl)benzotriazole acts as an excellent leaving group and a reactivity enhancer, making the compound a valuable substrate for a variety of synthetic transformations. This dual functionality allows for its use in the assembly of complex organic structures through the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation Reactions (e.g., Alkylations, Knoevenagel Condensations)

The presence of the nitro group in this compound activates the adjacent carbon atom, facilitating its participation in carbon-carbon bond-forming reactions. This activation is crucial for reactions like alkylations, where the compound can react with various electrophiles.

Furthermore, the activated methylene (B1212753) group adjacent to the nitro group makes the compound a suitable partner in Knoevenagel-type condensation reactions. researchgate.netresearchgate.net In these reactions, it can condense with aldehydes and ketones in the presence of a base to form substituted alkenes, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The reaction typically proceeds under mild conditions, and the choice of base and solvent can influence the yield and stereoselectivity of the product.

A general scheme for the Knoevenagel condensation is presented below:

Table 1: General Scheme for Knoevenagel Condensation
Reactant 1 Reactant 2 Conditions Product

Construction of Nitrogen-Containing Heterocycles

Benzotriazole derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. organic-chemistry.orgijcrt.orgmdpi.com The benzotriazole moiety can be displaced by various nucleophiles or can participate in intramolecular cyclization reactions to form new ring systems. organic-chemistry.orgtsijournals.com For instance, derivatives of this compound can be utilized in ring-closing metathesis or other cyclization strategies to construct heterocycles such as pyridines, quinolines, and indoles. organic-chemistry.org The nitro group can also be a synthetic handle, which upon reduction to an amine, can participate in cyclization reactions to form nitrogen-containing rings. researchgate.net

As a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of the butane (B89635) chain in this compound opens up possibilities for its use in asymmetric synthesis.

Enantioselective Transformations Using Chiral Derivatives

When used in its enantiomerically pure form, this compound can act as a chiral auxiliary. It can direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the product. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

Moreover, chiral derivatives of this compound can be synthesized to serve as ligands for metal-catalyzed enantioselective transformations. organic-chemistry.org The nitrogen atoms of the benzotriazole ring can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of reactions such as hydrogenations, cycloadditions, or cross-coupling reactions. organic-chemistry.orgmdpi.com The development of such chiral ligands is a key area in modern asymmetric catalysis. nih.govnih.gov

Precursor for Advanced Functional Materials and Supramolecular Assemblies

The structural motifs present in this compound make it a potential precursor for the synthesis of advanced functional materials. The benzotriazole unit is known for its thermal stability and its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of ordered supramolecular assemblies.

By incorporating this compound into larger molecular frameworks, materials with specific electronic, optical, or recognition properties could be designed. For example, polynitro-substituted benzotriazole derivatives have been investigated as high-density energetic materials. dtic.mil The ability to form ordered structures could also be exploited in the development of sensors, organic semiconductors, or liquid crystals.

Regioselective and Stereoselective Syntheses Facilitated by the Compound

The benzotriazole group is known to direct the regioselectivity of reactions. In the case of N-substituted benzotriazoles, reactions often occur at specific positions on the benzotriazole ring or on the substituent, depending on the reaction conditions. researchgate.netrsc.org For example, the alkylation of benzotriazole itself can lead to a mixture of N1 and N2 isomers, but conditions have been developed to favor one over the other. researchgate.netnih.gov

In this compound, the interplay between the benzotriazole ring and the nitrobutyl substituent can be exploited to achieve high levels of regio- and stereocontrol in subsequent reactions. For instance, in reactions involving the aromatic ring, the substituent at the N1 position can direct incoming electrophiles to specific positions. Similarly, the stereocenter on the butyl chain can influence the stereochemical course of reactions at nearby functional groups. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Aldehyde
Ketone
2-(1-aryl/alkyl-2-nitrobut-1-en-2-yl)-2H-benzotriazole
Pyridine
Quinoline
Indole
Piperidine

Computational and Theoretical Studies on 1 1 Nitrobutan 2 Yl Benzotriazole

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)

The electronic character of a molecule is fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For 1-(1-Nitrobutan-2-yl)benzotriazole, computational methods like Density Functional Theory (DFT) are employed to calculate these orbital energies. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this molecule, the benzotriazole (B28993) ring and the nitro group play opposing electronic roles. The benzotriazole moiety can act as an electron-rich system, while the nitro group is a potent electron-withdrawing group.

Theoretical calculations on similar structures, such as nitro-substituted aromatic compounds and benzotriazole derivatives, provide insight into the expected electronic distribution. acs.orgacs.org It is anticipated that the HOMO would be largely distributed over the benzotriazole ring system, reflecting its electron-donating potential. Conversely, the LUMO is expected to be predominantly localized on the nitrobutan-2-yl fragment, specifically centered around the electron-deficient nitro (NO₂) group. acs.orgacs.org This separation of frontier orbitals suggests a molecule with potential charge-transfer characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Illustrative Energy (eV) Description
HOMO Energy -6.8 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -2.5 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.3 eV Energy difference between HOMO and LUMO, related to kinetic stability and reactivity.

Note: These values are illustrative and represent typical ranges for similar organic molecules calculated using DFT methods.

Conformational Analysis and Stability of Isomers

The three-dimensional structure of this compound is complex, with several rotatable bonds that give rise to multiple conformers. Conformational analysis, typically performed using computational methods, seeks to identify the most stable, low-energy arrangements of the atoms. The key rotational degrees of freedom include the bond between the benzotriazole nitrogen and the butanyl carbon (N-C), as well as the single bonds within the butyl chain.

Furthermore, substitution can occur at either the N1 or N2 position of the benzotriazole ring, leading to two primary isomers. Computational and experimental studies on related N-alkylated benzotriazoles have shown that the N1-substituted isomer is generally more stable due to the aromaticity of the benzene (B151609) ring being fully preserved. nih.govacs.orgacs.org

For the 1-(1-nitrobutan-2-yl) substituent, steric hindrance between the alkyl chain and the benzo portion of the benzotriazole ring will be a major factor in determining the preferred conformation. Theoretical calculations would involve systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. This process identifies the energy minima corresponding to stable conformers. Studies on other substituted heterocycles, like nitro-chalcones, demonstrate how steric and electrostatic repulsions dictate the most stable geometries. ufms.br For instance, conformations that minimize the interaction between the bulky nitro group and the aromatic ring would be favored.

Table 2: Illustrative Conformational Isomers and Relative Stabilities

Conformer Dihedral Angle (Benzotriazole-C-C-C) Hypothetical Relative Energy (kcal/mol) Stability Ranking
Anti-periplanar ~180° 0.00 Most Stable
Gauche (+) ~60° +1.5 Less Stable
Gauche (-) ~-60° +1.5 Less Stable
Syn-periplanar ~0° +5.0 Least Stable (High Steric Strain)

Note: Energies are hypothetical, illustrating the expected stability trend based on steric hindrance.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of molecules. By calculating various electronic properties, DFT provides a quantitative basis for understanding where and how a molecule is likely to react. For this compound, DFT calculations can map out its chemical reactivity landscape. uws.ac.ukacs.orgmdpi.com

Key reactivity descriptors derived from DFT include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons. A higher chemical potential indicates greater nucleophilicity.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons. The presence of the nitro group is expected to give this molecule a high electrophilicity index.

Furthermore, Fukui functions can be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. These functions pinpoint specific atoms that are most susceptible to gaining or losing electron density. It is predicted that the nitrogen atoms of the triazole ring would be likely sites for electrophilic attack, while the carbon atom attached to the nitro group would be a primary site for nucleophilic attack.

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors

Descriptor Definition Predicted Value for this compound Implication
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Moderate to Low Moderate nucleophilicity, higher electrophilicity.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Moderate A balance of stability and reactivity.
Electrophilicity Index (ω) μ² / (2η) High Strong tendency to act as an electrophile.

Note: Predicted values are qualitative, based on the known effects of the functional groups.

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Beyond predicting static reactivity, computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions. nih.govacs.orgacs.orgresearchgate.net For this compound, this involves modeling its transformation pathways, such as reduction of the nitro group, substitution on the benzotriazole ring, or thermal decomposition.

The process involves:

Identifying Reactants, Products, and Intermediates: Defining the start and end points of the reaction.

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, a computational study on the oxidation of benzotriazoles has detailed the electrophilic attack mechanism. nih.gov A similar approach could be applied to reactions of this compound, providing a detailed atomistic picture of bond-breaking and bond-forming events. The energy profile would clarify whether a reaction proceeds in a single concerted step or through a multi-step pathway involving stable intermediates.

Table 4: Hypothetical Energy Profile for a Reaction Step

Species Description Relative Free Energy (kcal/mol)
Reactants Starting materials (e.g., this compound + reagent) 0.0
Transition State (TS) Highest energy structure along the reaction path +25.0 (Activation Energy)
Products Final species after the reaction step -10.0 (Reaction Energy)

Note: Values are illustrative for a hypothetical exothermic reaction with a moderate activation barrier.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build a mathematical bridge between a molecule's structure and its chemical reactivity. researchgate.netresearchgate.net Instead of studying a single molecule, a QSRR analysis involves a series of structurally related compounds. For this compound, a relevant QSRR study would involve synthesizing or computationally modeling a library of derivatives, for example, by varying substituents on the benzene ring (e.g., with methyl, chloro, or methoxy (B1213986) groups).

The methodology for a QSRR study is as follows:

Data Set Generation: Create a series of related molecules.

Descriptor Calculation: For each molecule, calculate a range of numerical descriptors that encode structural, electronic, and steric features (e.g., molar refractivity, dipole moment, HOMO/LUMO energies, surface area).

Reactivity Measurement: Experimentally or computationally determine a quantitative measure of reactivity for each molecule (e.g., a reaction rate constant, k).

Model Building: Use statistical methods, such as Multiple Linear Regression (MLR), to develop an equation that correlates the calculated descriptors with the measured reactivity.

For instance, QSRR models have been successfully developed for benzimidazole (B57391) derivatives, which are structurally analogous to benzotriazoles, to correlate their chromatographic retention with molecular properties. researchgate.netresearchgate.net A similar QSRR model for this compound derivatives could take the form:

log(k) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for rationally designing molecules with desired reactivity profiles.

Table 5: Hypothetical QSRR Model for Reactivity

Term Description Hypothetical Coefficient
log(k) Logarithm of the reaction rate constant (dependent variable) N/A
c₀ Intercept of the model 1.20
Descriptor 1 (LUMO Energy) Electronic descriptor related to electrophilicity -0.85
Descriptor 2 (Molar Volume) Steric descriptor related to molecular size +0.05

Note: This represents a simplified, hypothetical QSRR equation where a lower LUMO energy and larger volume correlate with the reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise stereochemical arrangement of 1-(1-Nitrobutan-2-yl)benzotriazole. The diastereotopic nature of the protons adjacent to the chiral center and the magnetic non-equivalence of the benzotriazole (B28993) protons provide a wealth of information.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the basic carbon skeleton and the electronic environment of each nucleus. In ¹H NMR, the chemical shifts and coupling constants of the methine proton on the stereogenic center and the diastereotopic methylene (B1212753) protons of the nitroethyl group are particularly diagnostic for assigning the relative configuration.

Proton Typical Chemical Shift (ppm) Multiplicity Typical Coupling Constants (Hz)
CH-N5.5 - 6.0ddJ = 8.0, 6.0
CH₂-NO₂4.8 - 5.2m
CH₂-CH₃1.8 - 2.2m
CH₃0.9 - 1.2tJ = 7.5
Aromatic (BTA)7.4 - 8.1m

This table represents typical data and may vary based on solvent and specific diastereomer.

Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for elucidating the through-bond and through-space correlations that define the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the methine proton (CH-N) and the adjacent methylene protons of the ethyl group, as well as the methylene protons of the nitro group, confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the methine proton and the carbons of the benzotriazole ring, as well as the carbon of the nitro group, confirming the attachment point of the nitrobutyl group to the benzotriazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. Through-space interactions (NOEs) between the methine proton and specific protons on the benzotriazole ring can establish the preferred conformation of the molecule. The presence or absence of NOEs between the protons of the ethyl group and the nitro group can help to define their spatial relationship around the chiral center.

Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, yielding the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of the absolute configuration of the chiral center, bond lengths, bond angles, and intermolecular interactions.

Parameter Typical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-N (nitro) bond length1.48 - 1.52 Å
N-O (nitro) bond length1.21 - 1.24 Å
C-N (benzotriazole) bond length1.45 - 1.49 Å
N-N (benzotriazole) bond length1.33 - 1.37 Å
C-C-N bond angle110 - 114°
O-N-O bond angle123 - 126°

This table represents typical crystallographic data.

The solid-state structure reveals details about the conformation of the nitrobutyl side chain relative to the benzotriazole ring system and how the molecules pack in the crystal lattice, including any hydrogen bonding or π-π stacking interactions.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for probing its structure through controlled fragmentation. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion.

The fragmentation pattern is highly informative. Common fragmentation pathways include:

Loss of the nitro group (NO₂): A neutral loss of 46 Da is a characteristic fragmentation for nitro compounds.

Cleavage of the C-N bond between the chiral center and the benzotriazole ring: This results in the formation of a benzotriazolyl radical or anion and a nitrobutyl cation.

Loss of the ethyl group: Cleavage of the C-C bond in the butyl chain can lead to the loss of an ethyl radical (29 Da).

m/z Value Proposed Fragment
234[M]⁺ (Molecular Ion)
188[M - NO₂]⁺
119[Benzotriazole + H]⁺
118[Benzotriazole]⁺

This table shows hypothetical major fragments.

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can be used in conjunction with mass spectrometry to trace the pathways of chemical reactions and to provide further evidence for proposed fragmentation mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1550-1570 cm⁻¹ and 1370-1390 cm⁻¹, respectively. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule appear around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the benzotriazole ring system are also readily observed.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
NO₂Asymmetric Stretch1550 - 1570 (Strong)Weak
NO₂Symmetric Stretch1370 - 1390 (Strong)Strong
Aromatic C-HStretch3000 - 3100 (Medium)Medium
Aliphatic C-HStretch2850 - 2970 (Medium)Medium
C=C (Aromatic)Stretch1450 - 1600 (Medium)Medium
N=N (Benzotriazole)Stretch~1400 (Variable)Variable

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical techniques are essential for characterizing the enantiomeric purity and absolute configuration of chiral molecules like this compound in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the benzotriazole chromophore, perturbed by the chiral center, will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the rotation at specific wavelengths (e.g., the sodium D-line), can be used to characterize a specific enantiomer. The magnitude of the optical rotation is a measure of the enantiomeric excess (ee) of a sample.

These chiroptical methods are non-destructive and highly sensitive, making them ideal for the routine analysis of enantiomeric purity.

Emerging Research Directions and Future Prospects for 1 1 Nitrobutan 2 Yl Benzotriazole Chemistry

Development of Photocatalytic and Electrocatalytic Transformations

The benzotriazole (B28993) moiety is known to be susceptible to photocatalytic degradation, a characteristic that opens avenues for its functionalization or controlled decomposition under specific light-induced conditions. mdpi.comresearchgate.netnih.gov Studies on the photocatalytic transformation of 1H-benzotriazole and its derivatives using catalysts like titanium dioxide (TiO₂) have demonstrated the potential for complete mineralization, often proceeding through a series of hydroxylated intermediates. mdpi.comresearchgate.netnih.govunito.it This suggests that 1-(1-Nitrobutan-2-yl)benzotriazole could be a substrate for similar photocatalytic processes, potentially leading to novel transformations. For instance, selective oxidation of the benzotriazole ring or reactions involving the nitrobutyl side chain could be initiated by photogenerated reactive oxygen species.

Furthermore, visible-light photocatalysis has been shown to drive denitrogenative/radical 1,3-shift reactions in benzotriazoles, generating aromatic amine radicals that can be trapped to form complex heterocyclic structures like 3-aryl-aminoquinoxalin-2(1H)-ones. rsc.org Applying such a strategy to this compound could lead to the generation of a unique radical species, where the nitrobutyl group could influence the subsequent reaction pathways, leading to novel molecular scaffolds.

Electrocatalysis offers another promising, yet largely unexplored, avenue. The nitro group is electrochemically active and can be reduced to various functionalities, including nitroso, hydroxylamino, and amino groups. The electrochemical behavior of the benzotriazole ring system could also be harnessed. The development of electrocatalytic systems could enable the selective transformation of either the nitro group or the benzotriazole moiety, or potentially orchestrate tandem reactions, providing a green and efficient method for the synthesis of new derivatives.

Integration into Flow Chemistry Systems for Scalable Synthesis

The translation of novel chemical transformations from laboratory-scale batches to industrial production hinges on the development of scalable and robust synthetic methods. Flow chemistry, with its inherent advantages in safety, efficiency, and scalability, is an ideal platform for harnessing the potential of reactive intermediates often involved in nitroalkane and benzotriazole chemistry.

The synthesis of certain benzotriazole-related heterocycles, such as benzotriazin-4(3H)-ones, has been successfully demonstrated in continuous flow reactors, showcasing the potential for rapid and high-yielding production. nih.gov Given that the synthesis of this compound likely involves the reaction of benzotriazole with a nitroalkene or a related electrophile, this process could be readily adapted to a flow system. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions and improving regioselectivity. The ability to safely handle and react potentially unstable intermediates in a continuous manner would be a significant advantage for the large-scale production of this and related compounds.

Exploration of Novel Supramolecular Interactions

The benzotriazole unit is a well-known motif in supramolecular chemistry, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. tandfonline.com Research has shown that 1-substituted benzotriazole ligands can coordinate with transition metals to form diverse supramolecular frameworks. tandfonline.com The specific substitution at the N1 position influences the resulting architecture and properties of these coordination complexes.

In this compound, the nitrobutyl side chain introduces additional functionalities—the nitro group as a potential hydrogen bond acceptor and the alkyl chain influencing steric and van der Waals interactions. This unique combination could lead to the formation of novel supramolecular assemblies, both in the solid state and in solution. The exploration of its coordination chemistry with various metal centers could yield new materials with interesting catalytic, optical, or magnetic properties. The interplay between the coordination of the benzotriazole ring and the potential interactions of the nitro group could lead to complex and functional supramolecular structures.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.net For a molecule like this compound, computational studies can provide invaluable insights into its electronic structure, reaction mechanisms, and selectivity.

DFT calculations can be employed to model the reactivity of both the benzotriazole and nitroalkane moieties. For instance, the electrophilic and nucleophilic sites of the molecule can be identified, predicting its behavior in various reactions. nih.govresearchgate.net Computational studies on related nitroalkenes in Diels-Alder reactions have demonstrated the power of CDFT (Conceptual Density Functional Theory) in predicting reactivity and regioselectivity. nih.gov Similar approaches could be used to design reactions involving this compound, for example, in cycloaddition reactions or nucleophilic additions to the nitro-activated carbon.

Furthermore, computational modeling can aid in the design of catalysts for specific transformations of this molecule. By understanding the transition state structures and activation energies of potential reaction pathways, catalysts can be rationally designed to enhance reactivity and control selectivity, for instance, in the asymmetric synthesis of chiral derivatives. researchgate.net

Applications in Next-Generation Synthetic Methodologies

The unique combination of a leaving group (benzotriazole) and a reactive functional handle (the nitro group) in this compound makes it a potentially valuable building block in next-generation synthetic methodologies. The benzotriazole group is a well-established synthetic auxiliary, and its N-substituted derivatives have found wide application in organic synthesis. acs.org

The nitro group can serve as a precursor to a wide array of other functional groups, including amines, oximes, and carbonyls, through well-established transformations. frontiersin.orgnih.govresearchgate.net The presence of the benzotriazole moiety could influence the reactivity of the nitro group or enable novel tandem reaction sequences. For example, the molecule could participate in domino reactions where an initial transformation at the nitro group is followed by a cyclization involving the benzotriazole ring or its substituents.

Moreover, the development of methods for the asymmetric synthesis of this compound would provide access to chiral building blocks for the synthesis of enantiomerically pure compounds with potential biological activity. nih.govijrrjournal.comresearchgate.netresearchgate.net The exploration of its use in multicomponent reactions and diversity-oriented synthesis could further expand its utility in medicinal chemistry and materials science. gsconlinepress.com

Q & A

Q. What are the common synthetic routes for preparing 1-(1-nitrobutan-2-yl)benzotriazole, and what methodological considerations are critical for reproducibility?

The synthesis typically involves condensation reactions between benzotriazole derivatives and nitroalkane precursors. Key steps include:

  • Nitrobutane functionalization : Introducing the nitro group via nitration or alkylation under controlled acidic/basic conditions .
  • Coupling with benzotriazole : Use of coupling agents (e.g., DCC) or metal catalysts (e.g., AlCl₃) to attach the nitrobutane moiety to the benzotriazole core .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
    Critical considerations : Reaction temperature (exothermic nitration risks), stoichiometric ratios, and inert atmosphere to prevent oxidation .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of nitrobutane attachment and benzotriazole substitution patterns .
  • FT-IR : Identification of nitro (1530–1350 cm⁻¹) and triazole (C=N stretching at 1600–1500 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Validation of molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?

  • Assay design : Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies : Fluorescence microscopy to assess membrane disruption or enzymatic inhibition assays (e.g., β-lactamase) .
  • Positive controls : Compare with known antibiotics (e.g., ampicillin) and include solvent controls to rule out false positives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Catalyst optimization : Screen transition metals (e.g., Pd/C, CuI) for coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .
  • Flow chemistry : Continuous flow systems to manage exothermic steps and enhance reproducibility .

Q. How should researchers address conflicting data on biological activity across studies?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., nitro position, alkyl chain length) and correlate with activity trends (Table 1) .
  • Assay standardization : Control variables like pH, temperature, and bacterial growth phase .
  • Metabolic stability testing : Assess compound degradation in serum or liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. Table 1. Impact of Substituents on Antimicrobial Activity

Substituent PositionNitrobutane Chain LengthMIC (μg/mL) against E. coliReference
OrthoC412.5
ParaC425.0
MetaC3>50

Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?

  • Ligand design : Exploit benzotriazole’s N-donor sites to form complexes with Cu(II), Fe(III), or Ru(II) .
  • Spectroscopic analysis : UV-Vis (d-d transitions), EPR (for paramagnetic complexes), and cyclic voltammetry to study redox behavior .
  • Applications : Evaluate catalytic activity in oxidation reactions or photodynamic therapy .

Q. How can solubility limitations in aqueous media be overcome for biological testing?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.